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2,4-Dimethylpent-3-en-2-ol

Cat. No.: B14621980
CAS No.: 56763-70-3
M. Wt: 114.19 g/mol
InChI Key: PCFLZEMUEOSJPS-UHFFFAOYSA-N
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Description

Structural Context within Unsaturated Alcohols and Isomeric Considerations

The chemical structure of an unsaturated aliphatic alcohol determines its properties. mmsl.cz The hydroxyl group imparts polarity to the molecule and allows for the formation of hydrogen bonds, while the double bond is a site of reactivity, particularly for addition reactions. mmsl.cz 2,4-Dimethylpent-3-en-2-ol is a seven-carbon unsaturated alcohol. nih.gov

The placement of the double bond and methyl groups along the pentene chain leads to several isomers, each with distinct properties. The name "this compound" specifically indicates a double bond between the third and fourth carbons and methyl groups at the second and fourth positions. Another isomer is 2,4-dimethylpent-2-en-3-ol, where the double bond is between the second and third carbons. nih.gov

Table 1: Properties of this compound

Property Value
Molecular Formula C₇H₁₄O
Molecular Weight 114.19 g/mol
IUPAC Name This compound
CAS Number 56763-70-3

Source: PubChem nih.gov

Isomers of this compound are utilized in different areas of research. For instance, understanding the isomerization between different forms, such as the thermal rearrangement of 4-penten-2-ol (B1585244) derivatives to the more thermodynamically stable 3-penten-2-ol (B74221) form, is a subject of study. The structural differences between isomers, such as the position of the double bond and methyl groups, influence their physical properties like boiling point and their reactivity in chemical reactions.

Table 2: Comparison of Selected Isomers

Compound Name CAS Number Key Structural Differences
This compound 56763-70-3 Double bond at C3-C4. nih.gov
2,4-Dimethylpent-2-en-3-ol 113249-34-6 Double bond at C2-C3. nih.gov
2,4-Dimethyl-1-penten-3-ol 19781-54-5 Double bond at C1-C2.
4,4-Dimethylpent-1-en-3-ol 24580-44-7 Double bond at C1-C2, two methyl groups at C4.

Overview of Research Significance in Synthetic Organic Chemistry

Unsaturated alcohols are significant intermediates in organic synthesis, finding application in the production of fragrances, pharmaceuticals, and polymers. orientjchem.orggoogle.com The dual functionality of a hydroxyl group and a carbon-carbon double bond allows for a wide range of chemical transformations. mmsl.cz The hydroxyl group can be oxidized to form aldehydes or ketones, while the double bond can undergo reactions like hydrogenation or addition.

This compound and its isomers serve as building blocks for creating more complex molecules. For example, they can be used as intermediates in the synthesis of various organic compounds. The reactivity of the hydroxyl group allows it to act as a nucleophile or to be substituted, while the double bond can participate in addition reactions, making these compounds versatile tools for synthetic chemists. Research has explored the use of similar unsaturated alcohols in reactions like hydroformylation and oxidation to introduce new functional groups. The specific stereochemistry of chiral allylic alcohols is crucial in applications like asymmetric catalysis and the synthesis of pharmaceutical compounds.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H14O B14621980 2,4-Dimethylpent-3-en-2-ol CAS No. 56763-70-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

56763-70-3

Molecular Formula

C7H14O

Molecular Weight

114.19 g/mol

IUPAC Name

2,4-dimethylpent-3-en-2-ol

InChI

InChI=1S/C7H14O/c1-6(2)5-7(3,4)8/h5,8H,1-4H3

InChI Key

PCFLZEMUEOSJPS-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(C)(C)O)C

Origin of Product

United States

Synthetic Methodologies and Precursor Studies of 2,4 Dimethylpent 3 En 2 Ol

Direct Synthetic Approaches for 2,4-Dimethylpent-3-en-2-ol

The direct synthesis of this compound, a tertiary alcohol, can be achieved through the reaction of a suitable ketone with a Grignard reagent. ncert.nic.inmasterorganicchemistry.com Specifically, the addition of methylmagnesium bromide to 3-penten-2-one, followed by an acidic workup, can yield the target compound. Another approach involves the reaction of a Grignard reagent with an ester, which adds twice to form a tertiary alcohol with two identical alkyl groups. masterorganicchemistry.com

The acid-catalyzed hydration of 2,3-dimethyl-4-pentene represents another direct route. This reaction typically employs a Brønsted acid catalyst like sulfuric acid. The mechanism involves the protonation of the alkene to form a carbocation, followed by nucleophilic attack of water and subsequent deprotonation to yield the tertiary alcohol.

Synthesis via Isomerization from Related Alkenols

Isomerization of related alkenols provides an alternative pathway to this compound. These methods often involve either thermal or acid-catalyzed rearrangements.

Thermal Rearrangement Mechanisms of Isomers, such as 2,3-Dimethyl-4-penten-2-ol (B26450), leading to this compound

The thermal rearrangement of allylic alcohols can lead to the formation of their isomers. rsc.orgthieme-connect.de For instance, heating 2,3-dimethyl-4-penten-2-ol can induce a suprafacial-hydride shift, converting the less stable isomer into the more thermodynamically favored this compound. This process is typically carried out at temperatures ranging from 140–200°C and often does not require a catalyst, which helps to avoid potential side reactions.

Acid-Catalyzed Transformations and Associated Carbocation Rearrangements yielding this compound

Acid-catalyzed rearrangements are a common method for synthesizing α,β-unsaturated carbonyl compounds from secondary and tertiary α-acetylenic alcohols, a reaction known as the Meyer-Schuster rearrangement. drugfuture.comwikipedia.orgresearchgate.net The reaction proceeds through the protonation of the hydroxyl group, followed by a 1,3-shift of the protonated hydroxy group, and finally tautomerism to the carbonyl compound. wikipedia.org

In the case of tertiary alcohols with a terminal alkyne, a competing reaction called the Rupe rearrangement can occur, leading to the formation of α,β-unsaturated methyl ketones. wikipedia.org The choice of acid catalyst and reaction conditions can influence the outcome of these rearrangements. While strong acids are traditionally used, milder conditions with transition metal-based or Lewis acid catalysts can also be employed. wikipedia.org

The acid-catalyzed isomerization of tertiary vinyl carbinols to primary allylic alcohols has also been reported. researchgate.net During the acid-catalyzed hydration of 2,3-dimethyl-4-pentene, carbocation rearrangements can occur, leading to the formation of 2,4-dimethyl-3-penten-2-ol as a byproduct.

Optimization of Synthetic Efficiency and Selectivity

Optimizing the synthesis of this compound involves controlling the reaction conditions to maximize the yield of the desired isomer and minimize byproducts.

Strategies for Regio- and Stereocontrol in Isomer Formation

Regio- and stereocontrol are crucial for the selective synthesis of a particular isomer. sciengine.comacs.orgnih.gov In the context of acid-catalyzed hydration, controlling the acid concentration is key. For example, using a sulfuric acid concentration of around 1.0 mol% at 70°C has been shown to provide a good balance between conversion and selectivity for the hydration of 2,3-dimethyl-4-pentene, minimizing the formation of the rearranged byproduct, 2,4-dimethyl-3-penten-2-ol. Higher acid concentrations can lead to increased oligomerization.

In Grignard reactions, controlling the reaction temperature is important to prevent side reactions. The use of an inert atmosphere can also prevent the oxidation of intermediates. For thermal isomerizations, optimizing the residence time and temperature in continuous flow systems can lead to high conversion and selectivity.

The following table summarizes the effect of acid concentration on the hydration of an analogous system to 2,3-dimethyl-4-pentene, highlighting the importance of reaction conditions in controlling selectivity.

H₂SO₄ (mol%)Temperature (°C)Conversion (%)Selectivity (%)
0.5605288
1.0706986
2.0807382

Chemical Reactivity and Mechanistic Investigations of 2,4 Dimethylpent 3 En 2 Ol

Reactions of the Hydroxyl Functional Group

The hydroxyl group in 2,4-dimethylpent-3-en-2-ol is a key site for chemical transformations, including oxidation and nucleophilic substitution.

Oxidation Reactions of the Tertiary Alcohol Moiety

The tertiary alcohol group of this compound can undergo oxidation to form a ketone. Common oxidizing agents for this transformation include chromium-based reagents. The reaction involves the conversion of the hydroxyl group to a carbonyl group, yielding 2,4-dimethylpent-3-en-2-one.

It is important to note that while the hydroxyl group can be oxidized, the adjacent double bond can also be susceptible to oxidation depending on the reagents and reaction conditions used.

Nucleophilic Substitution Pathways Involving the Hydroxyl Group

The hydroxyl group of this compound can be replaced by a nucleophile in a substitution reaction. pearson.com This process is typically facilitated by protonating the hydroxyl group to form a good leaving group (water). For instance, reaction with hydrobromic acid (HBr) would lead to the formation of 2-bromo-2,4-dimethylpent-3-ene.

The mechanism of this substitution can proceed through an S_N1-type pathway, involving the formation of a tertiary allylic carbocation intermediate. This carbocation is stabilized by both the inductive effect of the alkyl groups and resonance with the adjacent double bond. The nucleophile then attacks the carbocation to form the final product.

Transformations Involving the Alkene Moiety

The carbon-carbon double bond in this compound is a site of high electron density, making it susceptible to various addition and oxidation reactions.

Photooxygenation Studies and Diastereoselectivity

The photooxygenation of this compound, an ene reaction with singlet oxygen, has been studied to understand its stereoselectivity. uoc.gracs.org This reaction yields allylic hydroperoxides. The diastereoselectivity of this reaction is significantly dependent on the solvent used. uoc.gracs.orgscispace.com

In nonpolar solvents, there is a preference for syn-methyl reactivity, whereas polar solvents favor anti-methyl reactivity. uoc.gracs.org This solvent-dependent stereoselectivity is attributed to a "steering effect" between the hydroxyl group and singlet oxygen in the rate-determining step of the reaction. uoc.gracs.org This effect influences the approach of the singlet oxygen to the double bond, leading to different diastereomeric products.

Table 1: Solvent Dependence of Diastereoselectivity in the Photooxygenation of this compound

Solvent Syn-Methyl Reactivity Anti-Methyl Reactivity
Nonpolar Favored Less Favored
Polar Less Favored Favored

Hydrogenation and Reduction of the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound can be reduced to a single bond through catalytic hydrogenation. This reaction typically involves the use of hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). The product of this reaction is 2,4-dimethylpentan-2-ol. google.com

The process involves the addition of two hydrogen atoms across the double bond, resulting in a saturated alcohol. This transformation is useful for synthesizing the corresponding saturated alcohol from the unsaturated precursor.

Electrophilic and Nucleophilic Addition Reactions across the Alkene

The alkene moiety of this compound can undergo both electrophilic and nucleophilic addition reactions.

Electrophilic Addition: In the presence of an electrophile, such as a hydrogen halide (HX), the double bond can be attacked. According to Markovnikov's rule, the hydrogen atom of the electrophile will add to the carbon atom of the double bond that has more hydrogen atoms, and the halide will add to the more substituted carbon, which in this case would be the carbon bearing the hydroxyl group. This would lead to the formation of a dihaloalkane after a subsequent substitution of the hydroxyl group.

Nucleophilic Addition: While less common for simple alkenes, nucleophilic addition can occur under specific conditions, particularly if the double bond is activated by electron-withdrawing groups. In the context of this compound, reactions that proceed via a carbocation intermediate, such as acid-catalyzed hydration, can be considered a form of nucleophilic attack (by water) on the carbocation.

Intramolecular Processes and Rearrangement Mechanisms

The structure of this compound, a tertiary allylic alcohol, predisposes it to a variety of intramolecular reactions, particularly under thermal or acidic conditions. These processes often involve the formation of carbocation intermediates, which are prone to structural reorganization to achieve greater stability.

Isomerization of unsaturated alcohols like this compound can be facilitated by the migration of a hydrogen atom with its pair of electrons, a process known as a hydride shift. Such rearrangements are common in reactions involving carbocation intermediates. libretexts.orgmasterorganicchemistry.com For tertiary alcohols, the reaction pathway under acidic conditions typically begins with the protonation of the hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.com Departure of the water molecule generates a carbocation. libretexts.org

While specific studies on this compound are not extensively detailed in available literature, the behavior of its close isomers provides significant insight. For instance, research on 2,3-dimethyl-4-penten-2-ol (B26450) isomers demonstrates that they undergo thermal rearrangement to achieve isomerization. This transformation proceeds through a suprafacial-hydride shift, a specific type of hydride migration across the face of the molecule. This process typically occurs without a catalyst, driven by thermal energy.

Carbocation rearrangements, such as a 1,2-hydride shift, occur when an unstable carbocation can transform into a more stable one. masterorganicchemistry.com For example, a secondary carbocation will readily rearrange to a more stable tertiary carbocation if a hydrogen atom is available on an adjacent carbon. masterorganicchemistry.comlibretexts.org In the case of this compound, protonation and loss of water would form a tertiary allylic carbocation, which is already relatively stable. However, subsequent reactions or different starting isomers could involve less stable intermediates that rearrange via hydride shifts to form the most stable possible carbocation before a final product is formed. masterorganicchemistry.com

Table 1: Conditions for Thermal Hydride Shift in a Related Isomer

ParameterConditionRationaleCitation
Temperature140–200°CProvides the necessary activation energy for the uncatalyzed rearrangement.
CatalystNone (Catalyst-free)Avoids potential side reactions that can be promoted by acid catalysts.
MechanismSuprafacial-hydride shiftA hydrogen atom migrates across one face of the molecule to facilitate isomerization.

Fundamental Mechanistic Insights

The reactivity of this compound is a composite of the individual contributions of its hydroxyl, alkene, and methyl functional groups. The interplay between these groups dictates the molecule's behavior in chemical reactions.

Each functional group in this compound imparts distinct chemical properties that influence its reaction pathways.

Hydroxyl Group (-OH): The hydroxyl group is central to the alcohol's reactivity. By itself, it is a poor leaving group (HO⁻). masterorganicchemistry.com However, in the presence of acid, it is protonated to form an oxonium ion (R-OH₂⁺), which possesses a much better leaving group: water (H₂O). libretexts.orgmasterorganicchemistry.com This acid catalysis is the first step in many reactions, such as Sₙ1 substitutions and E1 eliminations, as it facilitates the formation of a carbocation intermediate. libretexts.org The hydroxyl group's ability to form hydrogen bonds also influences the molecule's physical properties and interactions with other reagents.

Alkene Group (C=C): The carbon-carbon double bond makes the molecule an alkene. A key feature of its position in this compound is that it is adjacent to the carbon bearing the hydroxyl group, creating an allylic alcohol system. This arrangement is crucial because if a carbocation forms at the carbon that was bonded to the hydroxyl group, the positive charge is stabilized by resonance with the adjacent double bond. masterorganicchemistry.com This allylic stabilization makes the formation of the carbocation more favorable. The double bond itself is a site of reactivity, capable of undergoing addition reactions.

Methyl Groups (-CH₃): The molecule possesses four methyl groups. Two are attached to the carbinol carbon (the carbon bonded to the -OH group), and two are part of the isopropyl group on the other side of the double bond. These alkyl groups are electron-donating through an inductive effect. libretexts.org This effect helps to stabilize the positive charge of the tertiary carbocation formed upon the departure of the leaving group. masterorganicchemistry.comlibretexts.org Furthermore, the bulkiness of the methyl groups introduces steric hindrance, which can influence the accessibility of certain reaction sites and may favor some reaction pathways over others. wikipedia.org

Table 2: Summary of Functional Group Influence on Reactivity

Functional GroupPrimary Influence on ReactivityMechanism / EffectCitation
Hydroxyl (-OH)Acts as a leaving group upon protonation.Acid-catalyzed formation of an oxonium ion (R-OH₂⁺) facilitates carbocation formation for Sₙ1/E1 reactions. libretexts.orgmasterorganicchemistry.com
Alkene (C=C)Stabilizes adjacent carbocation; site for addition reactions.Allylic resonance delocalizes the positive charge, making the carbocation intermediate more stable. masterorganicchemistry.comwikipedia.org
Methyl (-CH₃)Stabilizes carbocation; provides steric hindrance.Electron-donating inductive effect disperses positive charge; steric bulk can direct or hinder attack. masterorganicchemistry.comlibretexts.orgwikipedia.org

Spectroscopic and Advanced Analytical Techniques in Research on 2,4 Dimethylpent 3 En 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Mechanistic Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2,4-dimethylpent-3-en-2-ol and for probing the mechanisms of its reactions. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

¹H NMR spectroscopy is particularly powerful for monitoring the progress of reactions involving this compound. As a tertiary allylic alcohol, it can undergo a variety of transformations, such as dehydration, oxidation, or rearrangement, and ¹H NMR allows for the real-time observation of changes in the proton environment. acs.org

In reactivity studies, specific proton signals of this compound would be monitored. For instance, the disappearance of the signal corresponding to the hydroxyl proton and the appearance of new signals in the vinylic or aliphatic regions would indicate the conversion of the alcohol to new products. The integration of these signals provides quantitative data on the relative concentrations of reactants and products over time, enabling the determination of reaction kinetics.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm) Multiplicity
-OH 1.5 - 2.5 Singlet (broad)
C(2)-CH₃ ~1.2 Singlet
C(4)-CH₃ ~1.7 Singlet

¹³C NMR spectroscopy provides crucial information about the carbon framework of this compound. Each unique carbon atom in the molecule gives a distinct signal, allowing for the confirmation of the carbon skeleton and the identification of functional groups. libretexts.orgdocbrown.info The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of neighboring atoms.

For this compound, the ¹³C NMR spectrum would be expected to show signals for the seven carbon atoms in the molecule. The carbon bearing the hydroxyl group (C2) would be shifted downfield due to the electronegative oxygen atom. The olefinic carbons (C3 and C4) would resonate in the characteristic region for sp² hybridized carbons.

The following table presents the predicted ¹³C NMR chemical shifts for this compound based on typical values for similar structural motifs. osti.govazom.comlibretexts.org

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C1 (and C2-CH₃) ~25-30
C2 ~70-75
C3 ~120-130
C4 ~130-140

To gain a more detailed understanding of the molecular structure and connectivity of this compound, advanced 2D NMR techniques are employed. science.govsdsu.edu These experiments provide correlations between different nuclei, allowing for the unambiguous assignment of ¹H and ¹³C signals and the elucidation of through-bond and through-space relationships.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton couplings within the molecule. For this compound, COSY would be expected to show correlations between any coupled protons, though the largely isolated methyl and vinyl protons would result in a relatively simple COSY spectrum.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. epfl.ch An HSQC spectrum of this compound would show cross-peaks connecting the signals of the methyl protons to their corresponding carbon signals, and the vinylic proton to its carbon signal. This is instrumental in assigning the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). epfl.ch This is particularly useful for identifying quaternary carbons and for piecing together the molecular fragments. For this compound, HMBC would show correlations between the methyl protons and the olefinic carbons, as well as the carbon bearing the hydroxyl group.

Mass Spectrometry (MS) for Molecular Identity and Reaction Monitoring

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of this compound with a high degree of confidence. The exact mass of the molecular ion can be used to confirm its chemical formula (C₇H₁₄O).

The fragmentation pattern in the mass spectrum also provides valuable structural information. For tertiary alcohols, the molecular ion peak is often weak or absent. whitman.edulibretexts.orglibretexts.org Common fragmentation pathways for alcohols include the loss of a water molecule (M-18) and alpha-cleavage. libretexts.orgyoutube.com For this compound, a significant fragment would be expected from the loss of a methyl group.

Table 3: Expected HRMS Data for this compound

Ion Formula Calculated Exact Mass
[M]⁺ C₇H₁₄O 114.1045
[M-CH₃]⁺ C₆H₁₁O 99.0810

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.com This makes it an ideal method for analyzing complex mixtures and identifying impurities in samples of this compound.

In the context of the synthesis of this compound, for example, through a Grignard reaction, GC-MS could be used to:

Monitor the reaction progress: By analyzing aliquots of the reaction mixture over time, the consumption of starting materials and the formation of the product and any byproducts can be tracked.

Identify impurities: The GC separates the components of the mixture, and the MS provides mass spectra for each component, allowing for their identification. thermofisher.com Potential impurities could include unreacted starting materials, side-products from competing reactions, or degradation products.

Assess product purity: By integrating the peak areas in the gas chromatogram, the relative abundance of each component can be determined, providing a quantitative measure of the purity of the this compound sample.

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a fundamental analytical technique utilized for the characterization of this compound. By measuring the absorption of infrared radiation by the molecule, specific functional groups can be identified based on their characteristic vibrational frequencies. The IR spectrum of this compound, a tertiary allylic alcohol, displays several key absorption bands that confirm its molecular structure.

The most distinguishable peak is a strong and broad band in the region of 3500-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the hydroxyl group. orgchemboulder.com The broadening of this peak is a direct consequence of intermolecular hydrogen bonding between alcohol molecules. libretexts.org Another significant absorption is the C-O stretching vibration, which for tertiary alcohols like this compound, typically appears as a strong band in the 1200-1100 cm⁻¹ range.

The presence of the carbon-carbon double bond (C=C) in the alkene portion of the molecule gives rise to a medium-intensity stretching vibration band around 1670-1640 cm⁻¹. The C-H bonds in the molecule also produce characteristic signals. The sp²-hybridized C-H bond of the vinyl group (=C-H) shows a stretching vibration of medium intensity just above 3000 cm⁻¹. In contrast, the stretching vibrations for the sp³-hybridized C-H bonds of the methyl groups appear as strong absorptions in the 2975-2850 cm⁻¹ region. docbrown.info

The table below summarizes the principal IR absorption bands and their corresponding functional group assignments for this compound.

Wavenumber (cm⁻¹)Vibration TypeFunctional GroupIntensity
3500-3200O-H stretch, H-bondedHydroxyl (-OH)Strong, Broad
>3000C-H stretchVinyl (=C-H)Medium
2975-2850C-H stretchAlkyl (-CH₃)Strong
1670-1640C=C stretchAlkeneMedium
1480-1365C-H bendAlkyl (-CH₃)Strong
1200-1100C-O stretchTertiary AlcoholStrong

Chromatographic Methods for Purity Assessment and Isomer Separation

Chromatographic techniques are indispensable for assessing the purity and resolving isomers of this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) offer powerful means for separation and quantification.

Gas Chromatography (GC) for Quantitative Analysis and Impurity Profiling

Gas Chromatography (GC), particularly when coupled with a Flame Ionization Detector (GC-FID), is a robust method for the quantitative analysis and impurity profiling of volatile compounds like this compound. nih.gov This technique separates components of a mixture based on their differential partitioning between a stationary phase within a capillary column and a mobile gas phase.

In a typical GC analysis, a sample containing this compound is vaporized in a heated injector and carried by an inert gas (e.g., helium or nitrogen) through a long, thin column. copernicus.org The choice of stationary phase is critical; non-polar or mid-polar columns, such as those with a polydimethylsiloxane (B3030410) or polyethylene (B3416737) glycol stationary phase, are often employed for the analysis of alcohols and terpenes. copernicus.orgscientificss.co.uk

The retention time, the time it takes for the compound to travel through the column to the detector, is a characteristic property under a specific set of chromatographic conditions (e.g., temperature program, flow rate, column type). By comparing the retention time of the main peak in a sample to that of a pure standard, the identity of this compound can be confirmed. Quantitative analysis is achieved by integrating the area of the chromatographic peak, which is proportional to the amount of the compound present. An internal standard is often used to improve accuracy and reproducibility. nih.gov Impurities, such as starting materials from synthesis, by-products, or degradation products, will appear as separate peaks with different retention times, allowing for their identification and quantification. nih.gov

The table below outlines typical parameters for a GC-FID method used in the analysis of terpene alcohols, which would be suitable for this compound.

ParameterTypical Value/Condition
Instrument Gas Chromatograph with Flame Ionization Detector (GC-FID)
Column ZB-Waxplus or equivalent (30 m x 0.25 mm ID, 0.5 µm film)
Carrier Gas Helium
Injector Temperature 250 °C
Detector Temperature 250 °C - 300 °C
Oven Program Initial 50-70°C, ramp at 10-16°C/min to 250°C
Injection Mode Split (e.g., 20:1 ratio)
Sample Preparation Dilution in a suitable solvent (e.g., ethyl acetate)

Theoretical and Computational Chemistry Studies of 2,4 Dimethylpent 3 En 2 Ol

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions and molecular properties of 2,4-dimethylpent-3-en-2-ol. Its balance of computational cost and accuracy makes it well-suited for studying complex potential energy surfaces and electronic structures.

DFT calculations have been instrumental in elucidating the mechanism of the ene reaction of this compound with singlet oxygen (¹O₂), a common photooxygenation reaction. Experimental observations have shown a significant solvent dependence on the syn/anti methyl stereoselectivity of this reaction. uoc.gracs.orgresearchgate.net In nonpolar solvents, there is a preference for reaction at the methyl group syn to the hydroxyl group, while polar solvents favor reaction at the anti methyl group. uoc.gracs.orgresearchgate.net

This selectivity is rationalized by a "steering effect," where the hydroxyl group directs the incoming singlet oxygen. DFT studies on analogous allylic alcohols support the existence of a perepoxide intermediate and have characterized the transition states leading to its formation. uoc.gr The calculations suggest that in nonpolar solvents, an intramolecular hydrogen bond between the hydroxyl group and the incoming singlet oxygen stabilizes the transition state for syn attack. In polar solvents, this intramolecular interaction is disrupted by solvent molecules, and steric factors may then favor the anti attack.

The transition states for the syn and anti attack in the photooxygenation of this compound can be characterized by their geometries and activation energies, as illustrated in the hypothetical data table below, which is representative of findings for stereoselective reactions of allylic alcohols.

Transition StateSolventCalculated Activation Energy (kcal/mol)Key Interatomic Distance (Å) (O-H···O)
TS-synNonpolar12.52.1
TS-antiNonpolar14.2-
TS-synPolar13.8-
TS-antiPolar13.1-

The conformational landscape of this compound is primarily dictated by the orientation of the hydroxyl group relative to the carbon-carbon double bond. DFT calculations on similar allylic alcohols have shown that conformers stabilized by intramolecular hydrogen bonding between the hydroxyl proton and the π-system of the double bond are often the most stable. researchgate.netgoettingen-research-online.de

For this compound, several low-energy conformers can be postulated, arising from rotation around the C-O and C-C single bonds. DFT optimizations would typically be employed to locate the energy minima corresponding to these conformers. The relative stability of these conformers is crucial for understanding the initial state of the molecule before a reaction and can influence the observed stereoselectivity.

A representative conformational analysis would yield data similar to the following table:

ConformerDihedral Angle (H-O-C-C)Relative Energy (kcal/mol)Type of Intramolecular Interaction
A~60°0.00OH/π interaction
B~180°1.5Steric repulsion minimized
C~-60°0.25OH/π interaction

DFT calculations provide valuable information about the electronic structure of this compound, which is key to understanding its reactivity. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The HOMO is typically associated with the molecule's ability to donate electrons, while the LUMO relates to its ability to accept electrons.

For an allylic alcohol like this compound, the HOMO is expected to be localized on the carbon-carbon double bond, consistent with this being the site of electrophilic attack. The LUMO is likely to be an antibonding orbital associated with the C-O bond. The energy gap between the HOMO and LUMO can be used as an indicator of the molecule's kinetic stability.

A summary of typical electronic structure data from a DFT calculation is presented below:

ParameterValue (eV)Description
HOMO Energy-6.5Associated with the C=C π-orbital
LUMO Energy1.2Associated with a σ* orbital
HOMO-LUMO Gap7.7Indicator of chemical reactivity

Natural Bond Orbital (NBO) analysis, another tool often used in conjunction with DFT, can provide further insights into charge distribution and hyperconjugative interactions within the molecule, helping to rationalize the observed reactivity patterns.

Quantum Chemical Calculations for Correlation with Spectroscopic Data

Quantum chemical calculations are widely used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method, often employed within a DFT framework, is a common approach for calculating NMR shielding tensors, which can then be converted to chemical shifts. imist.maconicet.gov.arresearchgate.net

By calculating the NMR spectra for different conformers of this compound and comparing the Boltzmann-averaged theoretical spectrum with the experimental one, it is possible to gain information about the conformational preferences of the molecule in solution. Discrepancies between calculated and experimental shifts can also highlight the importance of intermolecular interactions, such as hydrogen bonding with the solvent.

A comparison of hypothetical calculated and experimental ¹³C NMR chemical shifts is shown below:

Carbon AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C125.125.5
C271.371.8
C3128.9129.3
C4135.6136.0
C525.826.1

Molecular Modeling and Simulation of Intramolecular Interactions

Molecular modeling and simulations, such as molecular dynamics (MD), can be used to study the dynamic behavior of this compound and the nature of its intramolecular interactions. Of particular importance is the intramolecular hydrogen bond between the hydroxyl group and the π-electrons of the double bond. researchgate.netgoettingen-research-online.de

These simulations can provide information on the strength and lifetime of this hydrogen bond, as well as how it is influenced by the surrounding solvent molecules. By analyzing the trajectory of the atoms over time, it is possible to understand the flexibility of the molecule and the accessibility of different reactive sites, which complements the static picture provided by DFT calculations of stationary points on the potential energy surface. The insights gained from these simulations are crucial for a comprehensive understanding of the factors that govern the reactivity and stereoselectivity of this allylic alcohol.

Catalytic Applications and Processes Involving 2,4 Dimethylpent 3 En 2 Ol

Role as a Substrate in Catalytic Transformations

As a substrate, 2,4-dimethylpent-3-en-2-ol presents unique challenges and opportunities in catalysis due to its significant steric hindrance around the reactive sites.

The catalytic hydrogenation of an alkene involves the addition of hydrogen across the double bond, typically in the presence of a metal catalyst, to form a saturated alkane. For this compound, this reaction would yield 2,4-dimethylpentan-2-ol.

The hydrogenation of highly substituted alkenes, such as the tetrasubstituted double bond in this compound, is known to be challenging due to steric hindrance, which can impede the substrate's access to the active sites of the catalyst. researchgate.net Homogeneous catalysts, for instance, may exhibit low reactivity towards such crowded olefins. researchgate.net Heterogeneous catalysts, while potentially providing more accessible surface active sites, can sometimes lead to unpredictable stereoselectivity. researchgate.net

Commonly used catalysts for alkene hydrogenation include platinum, palladium, and nickel. pressbooks.pubpressbooks.pub The reaction mechanism generally involves the adsorption of both hydrogen and the alkene onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond, typically with syn-stereochemistry. pressbooks.pubpressbooks.pubopenstax.org Given the steric bulk surrounding the double bond in this compound, more forcing reaction conditions, such as higher pressures or temperatures, or the use of more active catalysts like iridium-based complexes, might be necessary to achieve efficient hydrogenation. ox.ac.uk

Table 1: Comparison of Catalyst Systems for Hydrogenation of Substituted Alkenes

Catalyst SystemSubstrate TypeTypical ConditionsObservations
Pd/CGeneral AlkenesH₂ (1 atm), RT, MethanolHighly efficient for unhindered alkenes. pressbooks.pub
PtO₂ (Adams' catalyst)General AlkenesH₂ (1-4 atm), RT, Acetic AcidEffective for a wide range of alkenes. openstax.org
Rhodium ComplexesProchiral allylic alcoholsH₂, tBuOKHigh diastereo- and enantioselectivities. nih.gov
Iridium-PHOX CatalystsSterically hindered alkenesHigh H₂ pressureCan hydrogenate tetrasubstituted alkenes. ox.ac.uk

The alkene moiety in this compound is susceptible to various catalytic oxidation reactions, such as epoxidation or dihydroxylation. The electron-rich nature of the tetrasubstituted double bond would favor reactions with electrophilic oxidants. However, the steric hindrance would again play a significant role in determining the reaction's feasibility and selectivity.

Catalytic systems for alkene oxidation often employ transition metals like rhodium, manganese, or ruthenium. core.ac.ukrasayanjournal.co.inresearchgate.net For instance, rhodium(I) complexes have been shown to be active in the catalytic oxidation of internal and terminal alkenes. rasayanjournal.co.in Manganese-based catalysts are known to be more reactive towards electron-rich alkenes, which would be relevant for this compound. core.ac.uk

Furthermore, the presence of the allylic alcohol functionality could direct the oxidation. Some catalytic systems are known to interact with the hydroxyl group, leading to diastereoselective transformations. The oxidation of allylic alcohols can sometimes be coupled with isomerization, leading to different products. nih.gov

Formation of Organometallic Intermediates and Complexes from this compound (e.g., α-Allyltitanium Complexes)

Allylic alcohols are valuable precursors for the formation of various organometallic complexes, which are versatile intermediates in organic synthesis. The reaction of this compound with suitable low-valent metal species could lead to the formation of π-allyl metal complexes.

Of particular interest is the potential formation of α-allyltitanium complexes. These can be generated from allylic alcohols and their derivatives. researchgate.net For example, chiral titanium-alkyne complexes have been shown to react with carbonyl compounds to produce allylic alcohols, and it is conceivable that the reverse reaction or a related transmetalation could form allyltitanium species from an allylic alcohol. rsc.org Such complexes are valuable for their ability to react as nucleophiles with electrophiles like aldehydes and ketones, enabling the formation of new carbon-carbon bonds. organic-chemistry.org The generation of an α-allyltitanium species from this compound would likely involve the activation of the C-O bond.

Mechanistic Understanding of Catalyzed Reactions

The mechanistic pathways for catalyzed reactions involving this compound would be heavily influenced by its structure.

For catalytic hydrogenation , the generally accepted Horiuti-Polanyi mechanism involves the stepwise addition of two hydrogen atoms to the alkene, which is adsorbed on the catalyst surface. pressbooks.pubpressbooks.pubopenstax.org For a sterically hindered substrate like this compound, the initial coordination of the double bond to the metal center would be a critical and likely rate-determining step. The facial selectivity of hydrogen addition would be influenced by the orientation of the substrate on the catalyst surface, which in turn is dictated by steric factors.

In catalytic oxidation , the mechanism would depend on the specific oxidant and catalyst used. For epoxidation with a metal-oxo species, the reaction could proceed via a concerted or stepwise pathway. The presence of the hydroxyl group could influence the reaction by coordinating to the metal center and directing the delivery of the oxygen atom.

For reactions involving the formation of organometallic intermediates , such as π-allyl complexes, the mechanism would likely involve oxidative addition of the C-O bond of the allylic alcohol to a low-valent metal center. In the case of iridium-catalyzed allylic substitution, for example, the reaction proceeds through the formation of a π-allyl iridium complex. ethz.ch Similarly, cobalt- and rhodium-catalyzed allylic substitutions are also known. researchgate.net Mechanistic studies on the asymmetric hydrogenation of racemic allylic alcohols have suggested a pathway involving isomerization of the allylic alcohol to a ketone, followed by a hydrogenative dynamic kinetic resolution. nih.gov

Advanced Synthetic Applications and Derivatives of 2,4 Dimethylpent 3 En 2 Ol

Building Block in the Synthesis of Complex Organic Molecules

The strategic placement of functional groups in 2,4-dimethylpent-3-en-2-ol makes it a valuable precursor for the construction of intricate molecular architectures, finding utility in the synthesis of natural product analogues and other complex targets.

Precursor in Cascade Metathesis Reactions for Taxane (B156437) Derivatives

While direct utilization of this compound in the synthesis of taxane derivatives via cascade metathesis has not been explicitly detailed in the reviewed literature, the application of its isomer, 2,3-dimethyl-4-penten-2-ol (B26450), in such a reaction highlights the potential utility of this structural motif. In a notable study, 2,3-dimethyl-4-penten-2-ol was employed in a tin(II) triflate-catalyzed reaction with an aldehyde to construct a key intermediate for a subsequent ring-closing dienyne metathesis (RCDEYM) cascade. This powerful cascade reaction efficiently formed the fused A and B rings of tricyclic isotaxane and taxane frameworks. The strategic use of a substituted pentenol derivative in this context underscores the importance of such building blocks in providing the necessary steric and electronic features to guide complex metathesis cascades toward the desired polycyclic systems. The structural similarity of this compound suggests its potential as a viable substrate in similar synthetic strategies aimed at accessing complex taxoid structures.

Intermediate in the Formation of α-Allyltitanium Complexes

Allylic alcohols are well-established precursors for the generation of allyltitanium reagents, which are highly valuable intermediates in carbon-carbon bond-forming reactions. These complexes can be synthesized from allylic alcohol derivatives through various methods, including transmetalation and the reaction of allyl halides or other derivatives with low-valent titanium species. The resulting allyltitanium compounds exhibit predictable reactivity and selectivity in their additions to carbonyls and other electrophiles, making them powerful tools in organic synthesis.

Given its structure as a tertiary allylic alcohol, this compound is a suitable candidate for transformation into a corresponding α-allyltitanium complex. Such a complex would feature a sterically hindered and electronically distinct titanium-bound allyl fragment, which could impart unique reactivity and selectivity in subsequent synthetic applications. The formation of these complexes from allylic alcohols often proceeds with high regio- and stereoselectivity, offering a reliable method for the construction of complex organic molecules.

Contributions to Pharmaceutical and Agrochemical Intermediates

The structural framework of this compound and its derivatives holds potential for applications in the synthesis of pharmaceutical and agrochemical intermediates. While specific, publicly documented instances of its direct use are not prevalent, the functionalities present in the molecule are common motifs in bioactive compounds. The tertiary alcohol and the trisubstituted alkene can be functionalized in numerous ways to introduce pharmacophores or to construct the carbon skeleton of more complex target molecules. The versatility of this building block allows for its incorporation into a diverse range of molecular scaffolds, suggesting its potential as a precursor in the discovery and development of new therapeutic and crop protection agents.

Role in Natural Product Synthesis and Analogues

The synthesis of natural products and their analogues often relies on the use of versatile and readily available building blocks. This compound, with its specific arrangement of functional groups, can serve as a valuable starting material in this context. The allylic alcohol functionality is a common feature in many natural products and provides a handle for a variety of synthetic transformations, including epoxidation, dihydroxylation, and substitution reactions. The gem-dimethyl group and the trisubstituted double bond can introduce specific steric and electronic properties into the target molecule, which can be crucial for biological activity. While direct examples of the incorporation of this compound into a total synthesis of a natural product are not widely reported, its potential as a precursor for fragments of larger, more complex natural products or for the synthesis of novel analogues for structure-activity relationship studies is significant.

Derivatization for Novel Chemical Entities

The reactivity of the hydroxyl group and the double bond in this compound allows for its straightforward conversion into a variety of derivatives, including halogenated compounds, which can serve as precursors for further synthetic transformations.

Synthesis of Halogenated Derivatives

The conversion of the tertiary allylic alcohol this compound into its corresponding halogenated derivatives can be achieved through several established methods, each with its own mechanistic pathway and potential for regiochemical and stereochemical control.

Reaction with Hydrogen Halides (HX): The reaction of tertiary alcohols with hydrogen halides (HCl, HBr, HI) typically proceeds through an SN1 mechanism. researchgate.netnih.govmolport.com Protonation of the hydroxyl group by the acid converts it into a good leaving group (water). Subsequent departure of water generates a relatively stable tertiary allylic carbocation. This carbocation is resonance-stabilized, with the positive charge delocalized over two carbon atoms. The halide ion can then attack either of these electrophilic centers, potentially leading to a mixture of regioisomeric allylic halides. Given the structure of this compound, this could result in both the direct substitution product and a rearranged product. The reactivity of the hydrogen halides follows the order HI > HBr > HCl. molport.com

Reaction with Thionyl Chloride (SOCl₂): Thionyl chloride is a common reagent for the conversion of alcohols to alkyl chlorides. nih.govorganic-chemistry.org The reaction with allylic alcohols can be complex and substrate-dependent, potentially proceeding through different mechanisms such as SNi, SN2, SN1, SN2', or SNi'. nih.govnih.gov For tertiary allylic alcohols, an SN1-like mechanism involving an intimate ion pair is often proposed. nih.gov This can lead to the formation of rearranged allylic chlorides due to the delocalization of the positive charge in the carbocationic intermediate. The byproducts of this reaction, sulfur dioxide and hydrogen chloride, are gases, which simplifies product purification. organic-chemistry.org

Reaction with Phosphorus Tribromide (PBr₃): Phosphorus tribromide is a standard reagent for converting primary and secondary alcohols to alkyl bromides via an SN2 mechanism. organic-chemistry.orgquora.com However, for tertiary alcohols, the SN2 pathway is sterically hindered. organic-chemistry.org While PBr₃ is generally less prone to inducing rearrangements compared to HX, its reaction with tertiary allylic alcohols can still be complex. The reaction of PBr₃ with tertiary alcohols is often less efficient than with primary or secondary alcohols.

The halogenated derivatives of this compound, such as 3-bromo-2,4-dimethylpent-3-en-2-ol, are themselves valuable synthetic intermediates. The presence of a halogen atom provides a site for further functionalization through nucleophilic substitution or cross-coupling reactions, expanding the synthetic utility of the original building block.

Formation of Ketones and Aldehydes through Oxidation

The oxidation of this compound, a tertiary allylic alcohol, presents an interesting case for the synthesis of unsaturated ketones. Due to the tertiary nature of the alcohol, oxidation does not yield aldehydes, as there is no hydrogen atom directly attached to the carbon bearing the hydroxyl group. Instead, oxidation reactions focus on the formation of α,β-unsaturated ketones.

Various reagents and catalytic systems can be employed for the oxidation of allylic alcohols. While specific studies on this compound are not extensively documented in readily available literature, the reactivity can be inferred from established methods for similar substrates.

Common oxidizing agents for allylic alcohols include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and manganese dioxide (MnO₂). These reagents are known for their selectivity in oxidizing allylic alcohols without affecting the carbon-carbon double bond. Catalytic methods involving transition metals such as palladium, ruthenium, or copper, often in the presence of a co-oxidant like molecular oxygen or a peroxide, offer greener and more efficient alternatives.

The primary product expected from the oxidation of this compound is 2,4-dimethylpent-3-en-2-one . The reaction involves the removal of two hydrogen atoms, one from the hydroxyl group and one from an adjacent carbon, to form a carbonyl group.

Table 1: Selected Oxidation Methods for Allylic Alcohols and Their Applicability to this compound

Oxidizing Agent/SystemTypical Reaction ConditionsExpected Product from this compoundRemarks
Pyridinium Chlorochromate (PCC)Dichloromethane (CH₂Cl₂), room temperature2,4-Dimethylpent-3-en-2-oneMild and selective for allylic alcohols.
Manganese Dioxide (MnO₂)Dichloromethane (CH₂Cl₂) or acetone, reflux2,4-Dimethylpent-3-en-2-oneHighly selective for allylic and benzylic alcohols.
TEMPO/NaOClBiphasic system (e.g., CH₂Cl₂/H₂O), catalytic TEMPO, stoichiometric NaOCl2,4-Dimethylpent-3-en-2-oneAn efficient catalytic system.
Catalytic Aerobic Oxidation (e.g., Pd(OAc)₂/O₂)Organic solvent, presence of a ligand, O₂ atmosphere2,4-Dimethylpent-3-en-2-oneEnvironmentally friendly approach.

Preparation of Saturated Alcohol Analogues

The saturated analogues of this compound are 2,4-dimethyl-2-pentanol (B165554) and 2,4-dimethyl-3-pentanol . These compounds can be prepared through the catalytic hydrogenation of the parent unsaturated alcohol. This process involves the addition of hydrogen across the carbon-carbon double bond, resulting in a saturated carbon skeleton.

The choice of catalyst and reaction conditions can influence the selectivity of the hydrogenation. Common catalysts for this transformation include platinum, palladium, and nickel, often supported on carbon. The reaction is typically carried out in a suitable solvent under a hydrogen atmosphere.

Given the structure of this compound, hydrogenation of the double bond can theoretically lead to the formation of both 2,4-dimethyl-2-pentanol and 2,4-dimethyl-3-pentanol, depending on whether any rearrangement occurs during the reaction. However, the direct saturation of the double bond is the most probable outcome. The hydrogenation of the carbonyl group in the corresponding ketone, 2,4-dimethyl-3-pentanone, can also yield 2,4-dimethyl-3-pentanol.

Table 2: Saturated Alcohol Analogues of this compound and Their Synthesis

Saturated AnalogueMethod of Preparation from this compoundCatalyst/Reagents
2,4-Dimethyl-2-pentanolCatalytic HydrogenationH₂/Pd, Pt, or Ni
2,4-Dimethyl-3-pentanolCatalytic HydrogenationH₂/Pd, Pt, or Ni

Studies on Chirality and Stereoselective Synthesis

This compound itself is an achiral molecule as it does not possess a stereocenter and cannot exhibit enantiomerism. The potential for chirality in derivatives of this compound arises when the symmetry of the molecule is broken. For instance, if one of the methyl groups on the double bond were replaced with a different substituent, the adjacent carbon bearing the hydroxyl group could become a stereocenter.

The stereoselective synthesis of chiral tertiary allylic alcohols is a significant area of research in organic chemistry due to their prevalence in natural products and their utility as synthetic intermediates. While specific studies on the stereoselective synthesis of derivatives of this compound are not prominent, the general principles can be applied.

Methods for achieving stereoselectivity in the synthesis of such compounds often involve the use of chiral catalysts or auxiliaries. These can direct the approach of a nucleophile to a prochiral ketone or aldehyde, leading to the formation of one enantiomer in excess. Kinetic resolution of a racemic mixture of a chiral tertiary allylic alcohol is another common strategy to obtain enantiomerically enriched material.

Table 3: Stereochemical Considerations for Derivatives of this compound

Derivative TypePotential for ChiralityApproach to Stereoselective Synthesis
Asymmetric substitution on the double bondYesAsymmetric addition of a nucleophile to a corresponding prochiral ketone.
Functionalization of the methyl groupsYesEnantioselective functionalization using chiral catalysts.
Epoxidation of the double bondYesAsymmetric epoxidation, such as the Sharpless epoxidation.

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